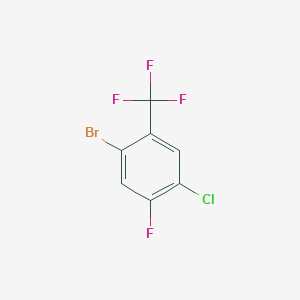

1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

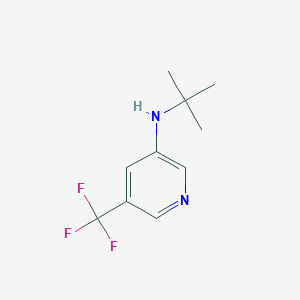

“1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene” is an organic compound. It has a strong hydrophobicity and solubility, and high stability . It can be used as a reagent in chemical reactions, often used in organic synthesis for substitution reactions and coupling reactions .

Synthesis Analysis

The synthesis of “1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene” can usually be accomplished by reacting trifluoromethylbenzene with 2-bromophenyl fluoride .

Molecular Structure Analysis

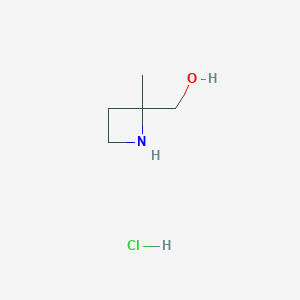

The molecular formula of “1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene” is C7H3BrClF3 . The molecular weight is 259.451 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

“1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene” has strong hydrophobicity and solubility, and high stability . It can be used as a reagent in chemical reactions, often used in organic synthesis for substitution reactions and coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene” include a molecular weight of 259.451 . More detailed properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Organometallic Synthesis

1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene serves as a versatile starting material for organometallic synthesis. It has been used to prepare synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates, demonstrating its utility in complex chemical synthesis processes (Porwisiak & Schlosser, 1996).

Site-selective Metalation

This compound is also significant in the field of regioselective chemistry. It undergoes deprotonation adjacent to the halogen substituent when treated with alkyllithiums, providing a method for achieving optional site selectivities. This property is exploited in synthetic strategies to direct metalation and further reactions to specific sites on the aromatic ring (Mongin, Desponds, & Schlosser, 1996).

Synthetic Route Development

Its application extends to the development of novel synthetic routes. For example, it has been used in the preparation of fluorine-containing phenylacetylenes, showcasing its role in introducing ethynyl groups to aromatic compounds. This method represents a valuable tool for synthesizing complex aromatic compounds with fluoro- or trifluoromethyl substituents, which are of interest in pharmaceutical and materials science (Kodaira & Okuhara, 1988).

Fluorine Compound Synthesis

The compound has been instrumental in advancing the synthesis of fluorine compounds. An abnormal Grignard reaction of halothane with carbonyl compounds was reported, where 1-bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene played a crucial role in yielding various fluorinated products. This research contributes to the development of safer and more efficient methods for synthesizing fluorine-containing compounds, which are highly sought after in the chemical industry (Takagi et al., 1996).

Safety and Hazards

“1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene” is a flammable liquid with a strong irritating smell. Contact with skin and eyes can cause irritation and burns . During operation, appropriate protective equipment should be worn to avoid contact with skin and eyes . Avoid contact with open flames or high heat sources . During storage and use, it needs to be sealed and stored to avoid volatilization and leakage when exposed to air .

properties

IUPAC Name |

1-bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEDNVROIBUYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)

![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)

![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)